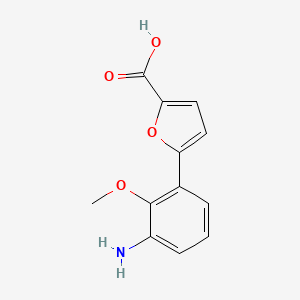![molecular formula C9H6Cl2O2S2 B8288871 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride CAS No. 752135-42-5](/img/structure/B8288871.png)
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride typically involves the chlorination of 3-methylbenzothiophene followed by sulfonylation. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent and chlorosulfonic acid (HSO3Cl) for sulfonylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antifungal and antibacterial agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methylbenzothiophene-2-sulfonyl chloride
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
- 3-Chloro-6-methylbenzothiophene-2-carbonyl chloride
Uniqueness
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzothiophene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
752135-42-5 |
|---|---|
Molecular Formula |
C9H6Cl2O2S2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |
InChI Key |
BZUMXZRLKZIDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
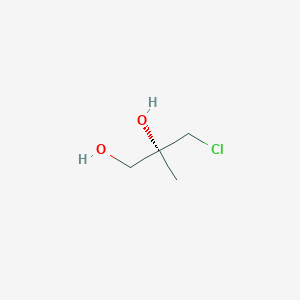
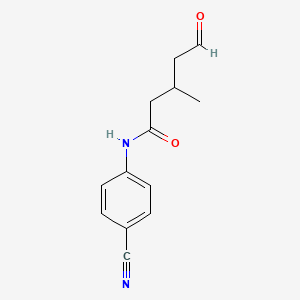

![N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide](/img/structure/B8288815.png)

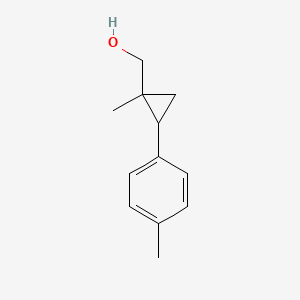
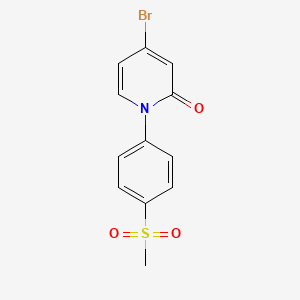
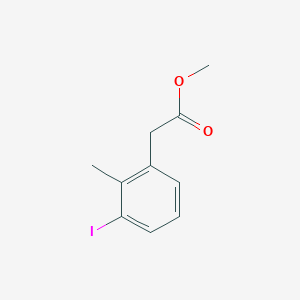
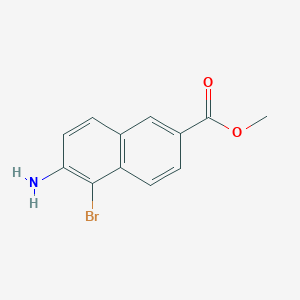
![4-[4-(benzyloxy)-2-oxopyridin-1(2H)-yl]benzonitrile](/img/structure/B8288857.png)

![2-[Dodecanoyl(methyl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8288863.png)
